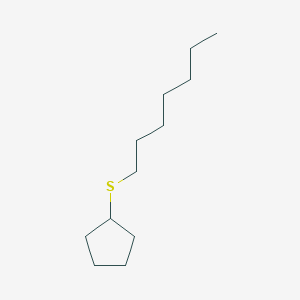

(Heptylsulfanyl)cyclopentane

Description

Significance of Cyclopentyl Thioethers in Modern Organic Chemistry

Cyclopentyl thioethers are valuable intermediates in organic synthesis. The cyclopentyl moiety is a common structural motif in many natural products and pharmacologically active compounds. The introduction of a thioether linkage provides a site for further functionalization, such as oxidation to sulfoxides and sulfones, or for the formation of metal complexes. jove.comfiveable.me These transformations are crucial in the development of new synthetic methodologies and in the construction of complex molecular architectures. The use of cyclopentyl methyl ether (CPME), a related oxygen-containing compound, as a greener solvent highlights the interest in cyclopentyl derivatives in modern, sustainable chemistry. taylorandfrancis.com

Overview of the Heptylsulfanyl Moiety within Chemical Structures

The heptylsulfanyl group, a straight-chain seven-carbon alkylthio group, imparts specific physical and chemical properties to a molecule. Its long alkyl chain increases lipophilicity, which can influence solubility and intermolecular interactions. The sulfur atom in the heptylsulfanyl moiety is nucleophilic, a property that governs many of its characteristic reactions. masterorganicchemistry.com This nucleophilicity allows for reactions such as alkylation to form sulfonium (B1226848) salts. chemeurope.com The presence of the heptyl group can also introduce steric effects that may influence the reactivity of the sulfur atom and adjacent functional groups.

Scope and Research Perspectives on (Heptylsulfanyl)cyclopentane in Chemical Science

While direct research on this compound is not extensively documented, its chemical profile can be inferred from the well-established chemistry of unsymmetrical thioethers. Research perspectives for this compound lie in its potential application as a building block in the synthesis of more complex molecules. Its structural features suggest possible utility in materials science, for example, in the formation of self-assembled monolayers on metal surfaces, a known application for long-chain alkanethiols. britannica.com Furthermore, the exploration of its biological activity, following the trend of many organosulfur compounds, could be a promising avenue of investigation. acs.orgtaylorandfrancis.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

10394-44-2 |

|---|---|

Molecular Formula |

C12H24S |

Molecular Weight |

200.39 g/mol |

IUPAC Name |

heptylsulfanylcyclopentane |

InChI |

InChI=1S/C12H24S/c1-2-3-4-5-8-11-13-12-9-6-7-10-12/h12H,2-11H2,1H3 |

InChI Key |

ZJMJLWOCTWCQGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCSC1CCCC1 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Heptylsulfanyl Cyclopentane and Analogous Thioethers

Oxidation Reactions of Cyclopentyl Thioethers

The oxidation of the sulfur atom in cyclopentyl thioethers is a fundamental transformation that leads to the formation of sulfoxides and sulfones. These oxidized sulfur compounds are valuable intermediates in organic synthesis. researchgate.netrsc.orgmasterorganicchemistry.com

Selective Oxidation to Sulfoxides and Sulfones

The selective oxidation of thioethers to either sulfoxides or sulfones can be achieved by carefully choosing the oxidant and controlling the reaction conditions. organic-chemistry.orgorganic-chemistry.orgmdpi.com A variety of reagents have been developed for this purpose, offering high yields and chemoselectivity. rsc.org

Hydrogen peroxide is a common and environmentally benign oxidant for these transformations. researchgate.net The selectivity towards sulfoxides or sulfones can often be controlled by the stoichiometry of the hydrogen peroxide used. For instance, using a controlled amount of H₂O₂ can favor the formation of the sulfoxide (B87167), while an excess of the oxidant will typically lead to the corresponding sulfone. organic-chemistry.orgbeilstein-journals.org Catalysts such as tantalum carbide and niobium carbide can enhance the selectivity, with the former favoring sulfoxide formation and the latter promoting sulfone synthesis. organic-chemistry.orgorganic-chemistry.org

Another effective and inexpensive oxidizing agent is urea-hydrogen peroxide (UHP). organic-chemistry.orgbeilstein-journals.org The selective oxidation of thioglycosides, which are structurally analogous to (heptylsulfanyl)cyclopentane in terms of the thioether linkage, has been demonstrated using UHP. Glycosyl sulfoxides can be obtained with high selectivity using 1.5 equivalents of UHP at 60 °C, while the corresponding sulfones are formed with 2.5 equivalents at 80 °C. beilstein-journals.org This method is notable for its compatibility with other sensitive functional groups, such as alkenes. beilstein-journals.org

Other notable oxidizing systems include:

Metal-based catalysts: Manganese porphyrins are effective electrocatalysts for the selective oxidation of thioethers to sulfoxides without over-oxidation to the sulfone. organic-chemistry.org Recyclable silica-based tungstate (B81510) interphase catalysts in combination with 30% H₂O₂ can also be used to selectively produce sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org

Metal-free systems: A combination of hydrogen peroxide and triflic acid provides a versatile method for oxidizing sulfanes to sulfoxides while tolerating sensitive functional groups. organic-chemistry.org The use of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate (B1210297) offers a metal-free, environmentally friendly route to sulfones. organic-chemistry.org

The choice of oxidant and reaction conditions allows for the targeted synthesis of either cyclopentyl heptyl sulfoxide or cyclopentyl heptyl sulfone from this compound.

Table 1: Selective Oxidation of Thioethers

| Oxidant/Catalyst System | Product Selectivity | Reference |

| H₂O₂ (controlled stoichiometry) | Sulfoxide or Sulfone | organic-chemistry.orgbeilstein-journals.org |

| Tantalum Carbide / H₂O₂ | Sulfoxide | organic-chemistry.orgorganic-chemistry.org |

| Niobium Carbide / H₂O₂ | Sulfone | organic-chemistry.orgorganic-chemistry.org |

| Urea-Hydrogen Peroxide (1.5 equiv) | Sulfoxide | beilstein-journals.org |

| Urea-Hydrogen Peroxide (2.5 equiv) | Sulfone | beilstein-journals.org |

| Manganese Porphyrins (electrocatalysis) | Sulfoxide | organic-chemistry.org |

Electrochemical Oxidation Pathways and Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), provide valuable insights into the oxidation pathways and redox behavior of thioethers like this compound. researchgate.netlibretexts.orgresearchgate.netiosrjournals.org CV can be used to determine the oxidation potentials of thioethers and to study the stability and reactivity of the intermediates formed upon electron transfer. libretexts.org

The one-electron oxidation of a thioether generates a radical cation. The stability and subsequent reaction pathways of this radical cation are influenced by the structure of the thioether and the nature of the solvent. nih.gov For instance, the reduction potential of thioether radical cations is strongly affected by the solvent's dipolarity and polarizability. nih.gov

Electrochemical oxidation can also be a synthetic tool. For example, an electrochemical method for the regioselective cleavage of the C(sp³)–S bond in alkyl aryl thioethers has been reported. This process involves the electro-oxidative generation of cationic species from both the carbon and sulfur fragments, which can then be trapped by nucleophiles. rsc.org While this specific example involves aryl thioethers, the principles can be extended to understand the potential electrochemical behavior of this compound.

The study of the redox properties of analogous compounds, such as dimethyl sulfide (B99878), reveals complex electrochemical behavior, including the potential for reactions with elemental sulfur to form polysulfides. researchgate.net The electrochemical activation of hydrogen sulfide in the presence of sulfur can generate sulfur-centered radical intermediates that react with cycloalkanes. researchgate.net

Table 2: Key Aspects of Electrochemical Behavior of Thioethers

| Technique/Observation | Significance | Reference |

| Cyclic Voltammetry (CV) | Determines oxidation potentials and studies reaction intermediates. | libretexts.orgresearchgate.net |

| One-Electron Oxidation | Forms a radical cation intermediate. | nih.gov |

| Solvent Effects | Influences the reduction potential of the radical cation. | nih.gov |

| Electro-oxidative Cleavage | Can lead to regioselective C-S bond cleavage. | rsc.org |

Carbon-Sulfur Bond Activation and Cleavage

The activation and cleavage of the carbon-sulfur (C–S) bond in thioethers is a powerful strategy for the synthesis of new C-C and C-heteroatom bonds. dicp.ac.cnrsc.org This transformation allows for the use of thioethers as synthons for various functional groups.

Desulfurative Functionalization Reactions and Transformations

Desulfurization reactions involve the cleavage of the C–S bond and the removal of the sulfur-containing group, often with concomitant formation of a new bond at the carbon atom. acs.orgorganic-chemistry.org These transformations can be promoted by various reagents and catalysts.

Transition metals, such as nickel and palladium, are often employed to catalyze C–S bond cleavage and subsequent cross-coupling reactions. dicp.ac.cnrsc.org For example, nickel-catalyzed reductive cleavage of C-SMe bonds has been demonstrated with a wide scope and high chemoselectivity. organic-chemistry.org Palladium-catalyzed C–S bond metathesis reactions between aryl alkyl thioethers and alkyl thiols have also been reported. dicp.ac.cn

Metal-free methods for C–S bond cleavage have also been developed. For instance, N-chlorosuccinimide (NCS) can mediate the C(sp³)–S bond cleavage of arylmethyl thioethers to produce aryl aldehydes. researchgate.net Another approach involves the use of the Ph₃P/ICH₂CH₂I system to promote the desulfurative nucleophilic substitution of thiols, which are precursors to thioethers. cas.cnacs.org

A recent development in this area is the use of aryl alkyl thioethers as "dichotomous electrophiles," where either the C(aryl)-S or the C(alkyl)-S bond can be selectively cleaved under different catalytic conditions to achieve site-selective silylation. researchgate.net

Radical-Mediated Carbon-Sulfur Bond Homolysis

The homolytic cleavage of the C–S bond in thioethers can be initiated by radical initiators, light, or heat to generate carbon-centered radicals. nih.gov These radical intermediates can then participate in a variety of synthetic transformations.

Electroreductive conditions can be used to generate C-centered alkyl radicals from aryl alkyl thioethers. chemrxiv.org This process involves a single electron reduction of the thioether, leading to C(sp³)–S bond cleavage to form an alkyl radical and a thiolate anion. The resulting alkyl radical can then undergo further reactions, such as hydrogen atom transfer to form an alkane or coupling with other species. chemrxiv.org Mechanistic studies have shown that for some thioethers, the C–S bond cleavage is a concerted process upon electron transfer, while for others, a radical-anion intermediate is formed first. chemrxiv.org

Another example of radical-mediated C–S bond manipulation is the oxidative radical C–H/S–H cross-coupling of thiols with hydroquinones, which proceeds via a thiyl radical intermediate. nih.gov While this reaction starts from a thiol, it highlights the potential for radical processes involving sulfur compounds.

The generation of carbon radicals from thioethers opens up possibilities for C-C bond formation and other functionalization reactions that are complementary to two-electron pathways.

Reactivity and Functionalization of the Cyclopentane (B165970) Ring

The cyclopentane ring in this compound can also be a site for chemical modification, although the reactivity is often influenced by the thioether substituent. The development of methods for the direct functionalization of C-H bonds in cyclic systems is an active area of research. beilstein-journals.orgrsc.orgnih.govnih.govacs.orgorganic-chemistry.orgnih.govchemrxiv.org

One approach to functionalizing the cyclopentane ring is through intramolecular C-H insertion reactions. acs.org Another strategy involves the use of directing groups to achieve site-selective C-H activation. For example, carboxylic acid groups on a cyclopentane ring can direct the transannular arylation of γ-C-H bonds. nih.gov While this compound itself does not have such a directing group, this principle illustrates how functional handles can be used to control reactivity.

The synthesis of functionalized cyclopentanes can also be achieved through multi-step sequences, such as a one-pot relay strategy combining ring-closing metathesis and a Michael addition. organic-chemistry.org The preparation of various 1,2,3,4,5-functionalized cyclopentane derivatives has been reported, showcasing the versatility of this carbocyclic scaffold. beilstein-journals.orgnih.gov

The lithiation of cyclic sulfides, such as tetrahydrothiophene (B86538) (a smaller analog of a cyclopentyl thioether), can be achieved, allowing for the introduction of various electrophiles at the α-position to the sulfur atom. nih.gov This demonstrates a method for functionalizing the cyclopentane ring at a position adjacent to the thioether group.

Electrophilic and Nucleophilic Substitution on the Cyclopentyl Moiety

The cyclopentyl ring in thioethers like this compound is generally unreactive towards electrophilic aromatic substitution-type reactions due to its saturated, non-aromatic nature. However, the presence of the sulfur atom can influence substitution reactions at the carbon atoms of the ring, particularly at the α-position.

Electrophilic Reactions: Direct electrophilic attack on the cyclopentane ring is uncommon. Instead, reactions often initiate at the sulfur atom. For instance, the sulfur atom of a thioether can be oxidized by mild oxidizing agents like hydrogen peroxide or peracids to form the corresponding sulfoxide. masterorganicchemistry.com This oxidation increases the electrophilicity of the adjacent carbon atoms, but substitution on the ring itself is not a typical outcome. More relevant to the cyclopentyl moiety is the α-functionalization of cyclic sulfides. This can be achieved through deprotonation at the α-carbon using a strong base like n-butyllithium, followed by trapping the resulting lithiated species with an electrophile. This process allows for the introduction of various functional groups directly onto the cyclopentyl ring adjacent to the sulfur atom.

| Substrate Analogue | Electrophile | Product | Yield (%) | Reference |

| Tetrahydrothiophene | Benzaldehyde | α-(hydroxy(phenyl)methyl)tetrahydrothiophene | 87 | nih.gov |

| Tetrahydrothiophene | Phenyl Weinreb amide | α-Benzoyltetrahydrothiophene | 84 | nih.gov |

| Tetrahydrothiophene | n-Pentyl iodide | α-(n-Pentyl)tetrahydrothiophene | 50 | nih.gov |

| Tetrahydrothiophene | Benzyl bromide | α-Benzyltetrahydrothiophene | 38 | nih.gov |

Table 1: Representative Electrophilic Trapping of α-Lithiated Cyclic Thioethers. This table presents data for tetrahydrothiophene as a representative cyclic sulfide, demonstrating the versatility of α-functionalization.

Nucleophilic Substitution: Nucleophilic substitution directly on the cyclopentyl ring of this compound is challenging due to the lack of a good leaving group on the ring itself. However, if a suitable leaving group, such as a tosylate or a halide, is present on the cyclopentane ring, nucleophilic substitution can occur. The thioether group can exert a neighboring group participation effect, where the sulfur atom acts as an internal nucleophile to displace the leaving group, forming a bridged sulfonium (B1226848) ion intermediate. This intermediate is then attacked by an external nucleophile, often with retention of stereochemistry. The rate and mechanism (SN1 or SN2) of such reactions are influenced by the stability of the potential carbocation intermediate, the strength of the nucleophile, and the nature of the leaving group. rsc.orgyoutube.com

| Substrate (Analogue) | Nucleophile | Leaving Group | Solvent | Relative Rate | Reference |

| 2-Chlorocyclopentyl methyl sulfide | Ethanethiolate | Cl⁻ | Ethanol | - | masterorganicchemistry.com |

| 2-Bromocyclopentyl methyl sulfide | Ethanethiolate | Br⁻ | Ethanol | Faster than Cl⁻ | youtube.com |

| 2-Iodocyclopentyl methyl sulfide | Ethanethiolate | I⁻ | Ethanol | Fastest | youtube.com |

| 2-Tosyloxycyclopentyl methyl sulfide | Thiophenolate | TsO⁻ | DMF | High | rsc.org |

Table 2: Representative Nucleophilic Substitution on Functionalized Cyclopentyl Thioether Analogues. This table illustrates the influence of the leaving group on the reactivity of cyclopentyl systems in nucleophilic substitution reactions.

Ring Expansion, Contraction, and Rearrangement Processes

The cyclopentane ring, while relatively stable, can undergo ring expansion to a more stable cyclohexane (B81311) ring under certain conditions, typically involving carbocation intermediates. acs.orgresearchgate.netchemrxiv.orgnih.gov Ring contraction is less common but can occur in specific scenarios.

Ring Expansion: A common pathway for ring expansion involves the formation of a carbocation adjacent to the cyclopentyl ring. For instance, the treatment of a (1-hydroxycyclopentyl)methyl derivative with acid can lead to the formation of a primary carbocation upon loss of water. This carbocation can then undergo a 1,2-alkyl shift, where a C-C bond from the cyclopentane ring migrates to the carbocation center, resulting in the formation of a more stable cyclohexyl carbocation. researchgate.net The presence of a thioether substituent on the ring could influence the stability of the carbocation intermediates and potentially direct the rearrangement pathway.

| Starting Material (Analogue) | Reagent | Product Type | Driving Force | Reference |

| (1-Methylcyclopentyl)methanol | H₂SO₄ | 1-Methylcyclohexene | Relief of ring strain, formation of tertiary carbocation | researchgate.net |

| 1-Ethyl-2-methylcyclopentanol | H₃PO₄ | 1-Ethyl-2-methylcyclohexene | Relief of ring strain, formation of tertiary carbocation | acs.org |

| (Cyclopentylmethyl)amine | NaNO₂, HCl | Cyclohexanol | Formation of more stable secondary carbocation | researchgate.net |

Table 3: Representative Ring Expansion Reactions of Cyclopentane Derivatives. This table provides examples of ring expansion reactions driven by the formation of more stable carbocation intermediates.

Ring Contraction and Rearrangements: Ring contraction of a cyclopentane ring is thermodynamically unfavorable under normal conditions. However, specific rearrangements, such as the Favorskii rearrangement of α-haloketones, can lead to ring-contracted products. While not directly applicable to this compound, analogous transformations on functionalized cyclopentyl thioethers could potentially be envisioned under specific synthetic routes. Other rearrangements could be initiated by radical processes, but these are less common for simple alkyl thioethers.

Coordination Chemistry and Ligand Properties of Cyclopentyl Thioethers

Thioethers are well-established ligands in coordination chemistry, capable of binding to a wide range of transition metals. nih.gov The sulfur atom in this compound and its analogues acts as a soft Lewis base, showing a preference for soft metal centers such as Pd(II), Pt(II), Rh(I), and Rh(III). acs.orgucsd.edu

The coordination of cyclopentyl thioethers to a metal center can lead to the formation of various complexes with distinct geometries and properties. The cyclopentyl group, being a simple alkyl substituent, primarily exerts steric influence on the coordination sphere of the metal. The flexibility of the heptyl chain in this compound allows for less steric hindrance compared to bulkier alkyl groups.

The coordination properties of these thioethers are influenced by both the electronic nature of the sulfur donor and the steric bulk of the substituents. The resulting metal complexes have potential applications in catalysis and materials science. ajbasweb.comacs.org

| Metal Center | Ancillary Ligands | Thioether Ligand (Analogue) | Coordination Geometry | Reference |

| Rh(III) | Cl⁻ | 1,4,7-trithiacyclononane | Octahedral | acs.org |

| Pd(II) | Cl⁻ | Tetrahydrothiophene | Square Planar | ucsd.edu |

| Rh(I) | CO, Cl⁻ | Diethyl sulfide | Square Planar | nih.gov |

| Pt(II) | Cl⁻ | 1,5-Cyclooctadiene bis(sulfide) | Square Planar | nih.gov |

Table 4: Representative Metal Complexes of Alicyclic Thioether Ligands. This table showcases examples of metal complexes formed with cyclic thioether ligands, illustrating typical coordination geometries.

The formation of these complexes typically involves the reaction of a metal salt with the thioether ligand in a suitable solvent. The resulting complexes can be characterized by various spectroscopic techniques, including NMR and IR spectroscopy, as well as single-crystal X-ray diffraction to determine their solid-state structures. The stability and reactivity of these complexes are dependent on the nature of the metal, the other ligands present, and the specific cyclopentyl thioether ligand.

An in-depth analysis of the chemical compound this compound necessitates a multi-faceted approach, employing a range of spectroscopic and advanced analytical techniques. This article focuses exclusively on the methodologies used to determine the structure, molecular formula, functional group characteristics, and stereochemistry of this compound and structurally similar compounds. The characterization of such a molecule relies on piecing together evidence from various analytical methods, each providing unique insights into its chemical nature.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the carbons adjacent to the sulfur atom. The protons on the cyclopentyl carbon attached to sulfur would likely appear as a multiplet in the range of 2.5-3.0 ppm. The methylene (B1212753) protons of the heptyl group attached to the sulfur (–S–CH₂–) would also be found in this region, typically as a triplet. The remaining methylene protons of the heptyl chain and the cyclopentyl ring would appear further upfield, between approximately 1.2 and 2.0 ppm. The terminal methyl group of the heptyl chain would appear as a triplet around 0.9 ppm.

¹³C NMR: The carbon NMR spectrum would show a signal for the cyclopentyl carbon attached to sulfur in the range of 40-50 ppm. The carbon of the heptyl group directly bonded to sulfur would appear in a similar region, around 30-40 ppm. The other carbons of the cyclopentyl and heptyl groups would have chemical shifts in the typical aliphatic region (20-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by C-H stretching and bending vibrations. The C-H stretching vibrations for the sp³ hybridized carbons would appear just below 3000 cm⁻¹. A weak C-S stretching absorption may be observed in the fingerprint region, typically between 710 and 570 cm⁻¹, although it can be difficult to definitively assign. libretexts.org

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 200. Fragmentation patterns would likely involve cleavage of the C-S bonds and fragmentation of the alkyl chains. Common fragments would correspond to the loss of the cyclopentyl or heptyl group.

Theoretical and Computational Chemistry Studies on Heptylsulfanyl Cyclopentane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For (Heptylsulfanyl)cyclopentane, DFT can be employed to calculate a wide range of molecular properties that govern its reactivity.

Key molecular properties of this compound that can be determined using DFT include:

Optimized Geometry: The three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule.

Electronic Energy: The total energy of the electrons in the molecule, which is crucial for determining stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electron Density and Electrostatic Potential: These properties reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the propensity to act as an electron donor. |

| LUMO Energy | 1.2 eV | Indicates the propensity to act as an electron acceptor. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 1.8 D | Indicates a moderate polarity of the molecule. |

Note: The values presented in this table are hypothetical and representative of what would be obtained from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

DFT is also a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the transition states, which are the high-energy structures that connect reactants to products.

For instance, the oxidation of the sulfur atom in this compound to form a sulfoxide (B87167) or sulfone is a common reaction for thioethers. DFT calculations can be used to:

Locate the Transition State Structure: Determine the geometry of the activated complex.

Calculate the Activation Energy: The energy barrier that must be overcome for the reaction to occur. This provides insights into the reaction rate.

Analyze the Reaction Pathway: Follow the intrinsic reaction coordinate (IRC) to ensure the identified transition state correctly connects the reactants and products.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations can reveal:

Conformational Flexibility: The heptyl chain and the cyclopentane (B165970) ring have multiple rotatable bonds, leading to a complex conformational landscape. MD simulations can identify the most stable conformers and the energy barriers between them.

Solvent Effects: By including explicit solvent molecules in the simulation, one can study how the solvent influences the conformation and behavior of this compound.

Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other through van der Waals forces and dipole-dipole interactions. MD simulations can quantify these interactions and predict bulk properties like density and viscosity.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, the following spectroscopic parameters can be calculated:

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is a standard output of DFT calculations. The predicted spectrum can be compared to an experimental IR or Raman spectrum to confirm the structure of the molecule.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound, which can be invaluable for assigning the peaks in an experimental NMR spectrum.

Table 2: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Hypothetical Experimental Value |

| Infrared (IR) Spectroscopy | C-S Stretch: 690 cm⁻¹ | C-S Stretch: 695 cm⁻¹ |

| ¹H NMR Spectroscopy | Chemical Shift (α-CH): 2.8 ppm | Chemical Shift (α-CH): 2.9 ppm |

| ¹³C NMR Spectroscopy | Chemical Shift (α-C): 45 ppm | Chemical Shift (α-C): 46 ppm |

Note: The values in this table are illustrative. The accuracy of predicted spectroscopic parameters is highly dependent on the computational method and the solvent model used.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to the observed reactivity.

For a series of related thioethers, including this compound, a QSRR model could be developed to predict their reactivity in a specific reaction, such as oxidation.

The steps to build a QSRR model would involve:

Data Set: A series of thioethers with known reaction rates.

Descriptor Calculation: For each molecule, a variety of descriptors would be calculated, including constitutional, topological, and quantum chemical descriptors.

Model Building: Using techniques like multiple linear regression or partial least squares, a model is developed that relates the descriptors to the reactivity.

Validation: The model is validated using internal and external validation techniques to ensure its predictive power.

Such a model could then be used to predict the reactivity of other, untested thioethers, including derivatives of this compound.

Derivatives and Analogs of Heptylsulfanyl Cyclopentane

Synthesis of Substituted Cyclopentyl Heptyl Sulfides (e.g., halogenated, oxidized)

The synthesis of substituted cyclopentyl heptyl sulfides allows for the fine-tuning of the molecule's properties. Two common modifications are halogenation and oxidation of the sulfur atom.

Halogenation: The introduction of halogen atoms onto the cyclopentane (B165970) ring or the heptyl chain can be achieved through various synthetic methods. While direct halogenation of the sulfide (B99878) can be challenging due to the reactivity of the sulfur atom, a common strategy involves the use of pre-halogenated starting materials. For instance, a halogenated cyclopentanethiol (B157770) can be reacted with 1-bromoheptane, or a halogenated heptanethiol can be reacted with bromocyclopentane (B41573) to yield the desired halogenated sulfide.

Oxidation: The sulfur atom in (Heptylsulfanyl)cyclopentane can be oxidized to form sulfoxides and sulfones. youtube.comyoutube.com This transformation significantly alters the polarity and chemical reactivity of the molecule. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids. youtube.commasterorganicchemistry.com Careful control of the reaction conditions allows for the selective formation of either the sulfoxide (B87167) or the sulfone. For example, using one equivalent of an oxidizing agent at lower temperatures generally favors the formation of the sulfoxide, while using an excess of the oxidizing agent and/or higher temperatures leads to the fully oxidized sulfone. youtube.comyoutube.com

A study on the oxidation of various sulfides demonstrated that hydrogen peroxide in water can be an effective and environmentally friendly method to produce sulfoxides and sulfones in high yields at room temperature. ias.ac.in The oxidation of sulfides to sulfoxides is generally faster than the subsequent oxidation to the sulfone. youtube.com

Exploration of Varied Alkyl Chain Lengths and Cycloalkyl Moieties in Thioether Analogs

The structural diversity of thioethers can be expanded by varying the length of the alkyl chain and the size of the cycloalkyl ring. These modifications influence the physical and chemical properties of the resulting analogs.

The synthesis of thioethers with different alkyl chains can be achieved through nucleophilic substitution reactions. youtube.com A common method is the reaction of a cycloalkanethiolate with an appropriate alkyl halide. masterorganicchemistry.com This approach allows for the introduction of a wide range of linear and branched alkyl groups.

Similarly, the cycloalkyl moiety can be varied. While cyclopentane offers a relatively stable and slightly puckered ring structure, other cycloalkanes like cyclopropane, cyclobutane (B1203170), and cyclohexane (B81311) introduce different degrees of ring strain and conformational flexibility. ic.ac.uklibretexts.org Cyclopropane and cyclobutane are significantly strained, which can impact the reactivity of the resulting thioether. libretexts.orglumenlearning.com Cyclohexane, on the other hand, exists in stable chair conformations. ic.ac.uk The synthesis of these analogs would typically involve the reaction of heptanethiol with the corresponding bromocycloalkane.

| Alkyl Chain Length | Cycloalkyl Moiety | Thioether Analog |

| 7 | Cyclopentane | This compound |

| 5 | Cyclopentane | (Pentylsulfanyl)cyclopentane |

| 9 | Cyclopentane | (Nonylsulfanyl)cyclopentane |

| 7 | Cyclohexane | (Heptylsulfanyl)cyclohexane |

| 7 | Cyclobutane | (Heptylsulfanyl)cyclobutane |

Cyclopentane Ring as a Key Scaffold in Organosulfur Building Blocks

The cyclopentane ring is a common structural motif in many organic molecules, including a number of naturally occurring and synthetic compounds. nih.gov Its five-membered ring provides a balance of stability and conformational flexibility. libretexts.orglibretexts.org In the context of organosulfur chemistry, the cyclopentane ring serves as a robust scaffold for the construction of more complex molecules.

The synthesis of various thioethers, including those with cyclic components, has been a subject of extensive research. thieme-connect.comresearchgate.nettaylorandfrancis.com These synthetic efforts highlight the importance of thioethers as intermediates and final products in various fields of chemistry. thieme-connect.comrsc.org

Stereochemical Control and Diastereomeric/Enantiomeric Cyclopentyl Thioether Derivatives

When the cyclopentane ring is substituted, it can give rise to stereoisomers, including diastereomers and enantiomers. The control of stereochemistry during the synthesis of these derivatives is a crucial aspect of modern organic chemistry.

For instance, if a substituent is introduced onto the cyclopentane ring of this compound, two diastereomers (cis and trans) can be formed. The synthesis of a specific diastereomer often requires stereoselective synthetic methods.

Furthermore, if the substituent on the cyclopentane ring creates a chiral center, a pair of enantiomers will be formed. The synthesis of enantiomerically pure cyclopentyl thioether derivatives often involves the use of chiral catalysts or starting materials. Research into the enantioselective synthesis of related compounds, such as thio-substituted cyclobutanes, has demonstrated the feasibility of achieving high levels of stereocontrol. nih.gov The separation and characterization of enantiomers of cyclopentane derivatives have also been explored using techniques like mass spectrometry. researchgate.net

An article on the chemical compound This compound is not available due to a lack of sufficient scientific literature on its specific applications in chemical synthesis and materials science.

Extensive searches for "this compound" and its alternative name, cyclopentyl heptyl sulfide, as well as its associated CAS number (10394-44-2), did not yield the detailed research findings necessary to adequately address the specified topics. The required information regarding its role as a versatile synthetic intermediate, its use in catalytic systems, its application in the design of advanced organic materials such as polymers or lubricants, and its function as a precursor for other organic compounds is not present in the available scientific and technical literature.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline and content requirements. Generating such an article without supporting data would not meet the standards of factual accuracy.

Future Research Directions and Emerging Challenges in Heptylsulfanyl Cyclopentane Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of thioethers often involves volatile, malodorous, and air-sensitive thiols, along with stoichiometric and often hazardous reagents. researchgate.netresearchgate.net A significant challenge and research focus is the development of greener, more sustainable methods for synthesizing (Heptylsulfanyl)cyclopentane and related thioethers.

Key strategies include:

Thiol-Free Reagents: The use of odorless and stable sulfur surrogates is a major area of interest. Reagents like potassium xanthates (ROCS₂K) and thiourea (B124793) have been successfully used to synthesize various alkyl and aryl thioethers under milder, often transition-metal-free conditions, reducing the reliance on unpleasant thiols. researchgate.netresearchgate.nettaylorandfrancis.com Another approach involves deoxygenative methods using oxygenated sulfur compounds like sulfoxides as thiol surrogates. polyu.edu.hk

Catalytic Systems: Research is focused on developing highly efficient catalytic systems that minimize waste and energy consumption. This includes exploring nanoparticle catalysts and developing metal-free reaction pathways. taylorandfrancis.comnih.gov For instance, DBU-catalyzed aerobic cross-dehydrogenative coupling (CDC) reactions represent an environmentally friendly approach. organic-chemistry.org

Green Solvents and Conditions: A shift towards using water or ionic liquids as reaction media, or performing reactions under solvent-free conditions, significantly improves the environmental profile of the synthesis. organic-chemistry.orgorganic-chemistry.org Electrochemical methods, which can use water as an oxygen source for selective oxidation, also represent a practical and green alternative. rsc.org Thiol-ene "click" reactions, which can proceed rapidly at room temperature, sometimes without a catalyst, offer a highly efficient and atom-economical route to thioethers. researchgate.net

| Synthesis Strategy | Key Features | Environmental Benefits |

| Thiol Surrogates | Use of odorless, stable reagents like thiourea or xanthates. researchgate.nettaylorandfrancis.com | Avoids malodorous and toxic thiols. |

| Deoxygenative Synthesis | Employs oxygenated sulfur compounds (e.g., sulfoxides) as thiol alternatives. polyu.edu.hk | Reduces reliance on traditional thiol chemistry. |

| Electrochemical Synthesis | Utilizes electricity to drive reactions; can use water as a reagent. rsc.org | Minimizes chemical oxidant waste; high selectivity. |

| Thiol-Ene "Click" Chemistry | Fast, high-yield, often catalyst-free anti-Markovnikov addition. researchgate.net | High atom economy, mild conditions. |

| Catalyst Development | Focus on heterogeneous, metal-free, and recyclable catalysts. taylorandfrancis.comnih.gov | Reduces catalyst waste and toxicity. |

Table 1: Comparison of Sustainable Synthetic Strategies for Thioethers

Discovery of Novel Reactivity and Unexplored Transformation Pathways

Beyond synthesis, a major research frontier is the discovery of new reactions that this compound can undergo. This involves exploring the reactivity of the C-S bond, the adjacent C-H bonds, and the potential for the thioether moiety to participate in or direct transformations.

C-H Functionalization: A powerful strategy that is gaining importance is the direct functionalization of C-H bonds adjacent to the sulfur atom. pku.edu.cn This approach avoids pre-functionalization of starting materials, shortening synthetic sequences and reducing waste. pku.edu.cnrsc.org For this compound, this could enable the direct introduction of new functional groups onto the cyclopentane (B165970) ring, guided by the thioether group.

Reductive Desulfurization: Recent studies have shown that aryl alkyl thioethers can serve as precursors for carbon-centered alkyl radicals under electroreductive conditions. chemrxiv.org This process involves the selective cleavage of the C(sp³)–S bond, a transformation that is orthogonal to many traditional transition-metal-catalyzed reactions. Applying this to this compound could provide a novel pathway to cyclopentyl radicals for subsequent C-H and C-C bond formation.

Oxidative Transformations: While the oxidation of thioethers to sulfoxides and sulfones is well-known, controlling this oxidation selectively and using environmentally benign oxidants like hydrogen peroxide or electrochemistry remains an active area of research. organic-chemistry.orgmasterorganicchemistry.comyoutube.com These oxidized derivatives of this compound would have significantly different chemical properties and potential applications.

researchgate.netrsc.org-Sigmatropic Rearrangements: The reaction of thioethers with specific reagents can lead to powerful researchgate.netrsc.org-sigmatropic rearrangements, enabling complex bond formations. Gold-catalyzed reactions of sulfonium (B1226848) ylides with aryldiazoacetates exemplify this type of transformation, which could be explored for cyclopentyl thioethers. organic-chemistry.org

Application of Advanced Machine Learning and AI in Reaction Prediction and Design

The complexity of chemical reactions presents a significant challenge for traditional, hypothesis-driven research. The application of artificial intelligence (AI) and machine learning (ML) is an emerging and powerful tool to accelerate discovery in thioether chemistry. nih.gov

Reaction Outcome and Yield Prediction: ML models are increasingly being trained on large datasets of chemical reactions to predict the major products, yields, and selectivity of new transformations. acs.orgchemrxiv.orgibm.com For a compound like this compound, such models could screen thousands of potential reaction conditions in silico to identify the most promising routes for a desired transformation, saving significant experimental time and resources. specialchem.com These models can be built using various inputs, from molecular fingerprints to text-based representations of reactions. ibm.comspecialchem.com

Navigating Low-Data Environments: A key challenge is that ML models often require vast amounts of data, which may not exist for specific subclasses of compounds. Strategies like transfer learning (applying knowledge from a data-rich reaction to a new, data-poor one) and active learning (where the model intelligently suggests the most informative experiments to perform) are being developed to tackle this "low-data limit". nih.gov

Catalyst and Reagent Design: Beyond predicting outcomes, AI is being harnessed to design new catalysts and reagents. For instance, explainable AI (XAI) has been used to intelligently design catalysts for reactions involving sulfur by identifying the key structural features that govern catalytic activity. nih.govnih.gov This approach could be used to design specific catalysts for the functionalization of this compound.

| AI/ML Application | Objective | Potential Impact on this compound Chemistry |

| Reaction Outcome Prediction | Predict the major product of a reaction from given reactants and reagents. acs.orgnips.cc | Rapidly screen potential synthetic routes and identify high-probability transformations. |

| Yield Prediction | Forecast the percentage yield of a specific reaction. chemrxiv.orgibm.com | Optimize reaction conditions for efficiency and guide the selection of high-yielding pathways. |

| Active Learning | Intelligently select the most informative experiments to perform. nih.gov | Accelerate the development of novel reactions with minimal experimental effort. |

| Catalyst Design | Design novel catalysts with enhanced activity and selectivity for specific reactions. nih.govnih.gov | Create bespoke catalysts for the targeted functionalization of the molecule. |

Table 2: Applications of AI and Machine Learning in Thioether Chemistry

Rational Design of Highly Functionalized Derivatives with Tailored Chemical Reactivity

The rational design of new molecules with specific, predictable properties is a cornerstone of modern chemistry. mdpi.com For this compound, this involves creating derivatives where the functionality is precisely controlled to achieve a desired chemical reactivity or property.

Asymmetric Synthesis: The development of methods for the asymmetric synthesis of chiral thioethers is crucial, particularly for applications in medicinal chemistry. beilstein-journals.org While this compound itself is achiral, introducing substituents onto the cyclopentane ring would create chiral centers. Research into stereoselective methods to synthesize such derivatives, for example, via enantioselective C-S bond formation, is a key challenge. beilstein-journals.org

Introducing Reactive Sites: The core structure can be modified to include additional reactive groups. For example, incorporating donor-acceptor (D-A) cyclopropanes into polymer backbones has been shown to create polyethers with abundant reactive sites for further modification. rsc.org A similar strategy could be envisioned for creating highly functionalized this compound derivatives.

Tuning Physicochemical Properties: By systematically adding different functional groups to the cyclopentyl or heptyl fragments, researchers can finely tune properties like solubility, polarity, and electronic character. This is essential for developing molecules for specific applications, such as materials science or as bioactive compounds. mdpi.com This could involve creating derivatives with additional thiol groups, carboxylic acids, or aromatic rings.

Investigations into Complex Supramolecular Assemblies Involving Cyclopentyl Thioethers

The sulfur atom in a thioether is not just a passive linker; its lone pairs of electrons and polarizability allow it to participate in a range of non-covalent interactions that can drive the formation of complex, ordered structures. rsc.orgnih.gov

Sulfur-π Interactions: The thioether sulfur atom can engage in surprisingly strong non-covalent interactions with various π-systems, such as alkenes and aromatic rings. nih.gov These interactions are often stronger than their oxygen-ether counterparts and play a crucial role in molecular recognition and the structure of materials.

Hydrogen Bonding: While sulfur is a weaker hydrogen bond acceptor than oxygen, S···H hydrogen bonds are significant in determining the conformation and packing of molecules in both biological systems and synthetic materials. rsc.orgresearchgate.net Computational and spectroscopic studies can be used to understand and quantify these weak interactions in aggregates of cyclopentyl thioethers. uva.es

Self-Assembly and Crystal Engineering: A deeper understanding of these non-covalent forces allows for the rational design of supramolecular assemblies. By incorporating specific functional groups capable of hydrogen bonding or π-stacking onto the this compound scaffold, it may be possible to direct its self-assembly into well-defined architectures like liquid crystals, gels, or porous materials. The interplay between van der Waals forces from the alkyl chains and specific interactions from the thioether group will be critical in dictating the final structure.

Q & A

Q. What is the molecular structure of (Heptylsulfanyl)cyclopentane, and how does the heptylsulfanyl substituent influence its chemical reactivity?

this compound consists of a cyclopentane ring (a five-membered saturated hydrocarbon) with a heptylsulfanyl (-S-C₇H₁₅) group attached. The sulfanyl group introduces electron-rich sulfur, enhancing nucleophilic reactivity at the sulfur atom and influencing ring strain. The bulky heptyl chain may sterically hinder reactions at the cyclopentane core. Structural analogs like ethylcyclopentane demonstrate how alkyl substituents affect conformational stability and intermolecular interactions .

Q. What synthetic methodologies are commonly employed for introducing sulfanyl groups to cyclopentane derivatives?

Sulfanyl groups can be introduced via nucleophilic substitution (e.g., reacting cyclopentanol derivatives with thiols under acidic conditions) or thiol-ene "click" chemistry. For regioselective synthesis, protecting group strategies or transition-metal-catalyzed coupling (e.g., Pd-mediated C-S bond formation) may be used. Ethylcyclopentane synthesis protocols provide a template for optimizing reaction conditions, such as solvent polarity and temperature .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positioning and confirm sulfur bonding.

- GC-MS : Detects volatile impurities and fragmentation patterns.

- X-ray Diffraction : Resolves crystal structure and steric effects (if crystallizable).

- Chromatography (HPLC/GC) : Quantifies purity using retention time comparisons. Multi-source data validation (e.g., NIST databases) ensures accuracy .

Advanced Research Questions

Q. How do thermodynamic properties of this compound compare to unsubstituted cyclopentane in Organic Rankine Cycles (ORCs)?

Cyclopentane’s low global warming potential (GWP) and high volatility make it a promising ORC working fluid. Substitution with sulfanyl groups alters critical temperature (Tc), pressure (Pc), and acentric factor (ω), impacting cycle efficiency. Computational tools like NIST’s ThermoData Engine and equations of state (e.g., PC-SAFT) model these properties. Experimental validation via vapor-liquid equilibrium (VLE) measurements is critical for reconciling database discrepancies .

Q. What computational modeling approaches predict the phase behavior of this compound under varying conditions?

Molecular dynamics (MD) simulations and density functional theory (DFT) analyze conformational stability and solid-phase transitions. For cyclopentane, neutron diffraction and single-crystal studies resolved phase III structures under pressure. Similar approaches, combined with Gibbs free energy calculations, can predict polymorphic behavior and phase boundaries for sulfanyl derivatives .

Q. How can researchers resolve contradictions in environmental persistence data for sulfanyl-substituted cyclopentanes?

Discrepancies arise from varying experimental conditions (e.g., pH, microbial activity). High-throughput biodegradation assays (OECD 301 series) and quantitative structure-activity relationship (QSAR) models assess degradation pathways. Multi-database reviews (e.g., EPA’s HPV Program) cross-validate data, while isotopic labeling tracks metabolite formation .

Q. What strategies optimize regioselective synthesis of this compound in multi-step reactions?

- Protecting Groups : Temporarily block reactive sites to direct sulfanyl addition.

- Catalytic Systems : Use chiral catalysts for enantioselective synthesis.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

Ethylcyclopentane studies highlight temperature control (e.g., -78°C for Grignard reactions) to minimize side products .

Q. How does the heptylsulfanyl group complicate NMR/mass spectrometry interpretation?

- NMR : Sulfur’s electronegativity deshields adjacent protons, causing signal splitting. The heptyl chain’s long spin-spin coupling complicates ¹H spectra.

- MS : Fragmentation at the C-S bond produces characteristic ions (e.g., [M-SC₇H₁₅]⁺). High-resolution MS (HRMS) and tandem MS (MS/MS) differentiate isomers .

Q. What experimental designs evaluate solvation effects of this compound in different solvents?

- Solubility Parameters : Hansen solubility parameters predict compatibility.

- Calorimetry : Measure enthalpy of mixing in polar (e.g., water) vs. non-polar (e.g., hexane) solvents.

- MD Simulations : Model solvent-shell interactions and diffusion coefficients. Cyclopentane’s phase diagrams under pressure/temperature gradients provide a baseline .

Q. How can multi-source data fusion enhance identification in complex matrices?

Chemometric techniques (e.g., PCA, machine learning) integrate GC-MS, NMR, and chromatographic data to distinguish this compound from co-eluting compounds. In Salvia miltiorrhiza studies, cyclopentane was identified via odor markers and correlation analysis, a method applicable to sulfanyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.